Unveiling the Molecular Architecture of 6-Deoxyisojacareubin: A Spectroscopic and Structural Elucidation Guide
Unveiling the Molecular Architecture of 6-Deoxyisojacareubin: A Spectroscopic and Structural Elucidation Guide
For Immediate Release
Shanghai, China – November 7, 2025 – A comprehensive technical guide has been compiled to detail the structure elucidation and spectroscopic properties of 6-Deoxyisojacareubin, a naturally occurring prenylated xanthone. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the compound's molecular structure, supported by a full suite of spectroscopic data and detailed experimental protocols.
6-Deoxyisojacareubin (C₁₈H₁₄O₅), with a molecular weight of 310.3 g/mol , has been isolated from various plant species, including those of the Garcinia and Calophyllum genera. Its structural framework, chemically identified as 6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one, has been meticulously characterized using a combination of modern spectroscopic techniques. This guide presents a consolidation of the available data to facilitate further research and application of this bioactive compound.
Spectroscopic Data Summary
The structural assignment of 6-Deoxyisojacareubin is corroborated by extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
FT-IR (Fourier-Transform Infrared) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Mass Spectrometry (MS) Data
| m/z | Fragmentation |
| 310 | [M]⁺ |
| Further fragmentation data not available in search results |
Experimental Protocols
A standardized protocol for the isolation and purification of 6-Deoxyisojacareubin from natural sources is crucial for obtaining high-purity samples for research and development.
Isolation of 6-Deoxyisojacareubin from Calophyllum species:
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Extraction: Dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.
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Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
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Chromatography: The fraction containing the target compound is further purified using a series of chromatographic techniques, including column chromatography on silica gel and preparative thin-layer chromatography (pTLC), with appropriate solvent systems.
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Crystallization: The purified compound is often crystallized from a suitable solvent to yield pure 6-Deoxyisojacareubin.
Structure Elucidation Workflow
The process of determining the chemical structure of 6-Deoxyisojacareubin involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow for the structure elucidation of a natural product like 6-Deoxyisojacareubin.
Biological Activity and Signaling Pathway
6-Deoxyisojacareubin has demonstrated notable biological activities, including anti-inflammatory and antioxidant properties.[1] Furthermore, studies have indicated its potential as an inhibitor of Protein Kinase C (PKC), a key enzyme family involved in various cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[2] The inhibition of PKC by 6-Deoxyisojacareubin suggests its potential as a therapeutic agent in diseases where PKC signaling is dysregulated, such as cancer.
The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG and calcium ions (released in response to IP₃) then activate conventional and novel PKC isoforms. Activated PKC subsequently phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses.
This technical guide serves as a foundational resource for the scientific community, providing the necessary data and protocols to advance the study and potential therapeutic applications of 6-Deoxyisojacareubin.
